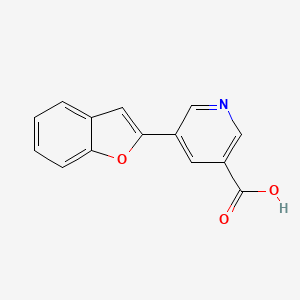
5-(Benzofuran-2-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzofuran-2-yl)nicotinic acid: is a compound that features a benzofuran ring fused to a nicotinic acid moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzofuran-2-yl)nicotinic acid typically involves the construction of the benzofuran ring followed by its attachment to the nicotinic acid moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . This is followed by a coupling reaction with a nicotinic acid derivative under suitable conditions.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs transition-metal catalysis, such as palladium-catalyzed coupling reactions, to achieve high yields and selectivity . The use of copper-mediated reactions is also prevalent in the synthesis of complex benzofuran structures .
Chemical Reactions Analysis
Types of Reactions: 5-(Benzofuran-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include substituted benzofuran derivatives, quinones, and dihydrobenzofurans, each with distinct biological activities .
Scientific Research Applications
Chemistry: 5-(Benzofuran-2-yl)nicotinic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an anti-tumor and antibacterial agent. Its ability to inhibit the growth of various cancer cell lines and bacterial strains makes it a valuable candidate for further investigation .
Medicine: The compound’s anti-oxidative and anti-viral properties are being explored for therapeutic applications. It has shown promise in the treatment of diseases such as hepatitis C and certain types of cancer .
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-(Benzofuran-2-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors involved in oxidative stress and inflammation . The nicotinic acid moiety can modulate lipid metabolism and has been shown to activate certain G-protein coupled receptors . Together, these interactions contribute to the compound’s biological activities, including its anti-tumor and anti-oxidative effects.
Comparison with Similar Compounds
Benzothiophene derivatives: Similar to benzofuran, benzothiophene compounds also exhibit significant biological activities, including anti-cancer and anti-viral properties.
Coumarin derivatives: These compounds share structural similarities with benzofuran and are known for their anti-coagulant and anti-inflammatory effects.
Isoquinoline derivatives: Isoquinoline compounds have diverse pharmacological activities, including anti-microbial and anti-tumor properties.
Uniqueness: 5-(Benzofuran-2-yl)nicotinic acid stands out due to its dual functionality, combining the properties of both benzofuran and nicotinic acid. This unique structure allows for a broader range of biological activities and potential therapeutic applications .
Properties
CAS No. |
1263377-61-2 |
|---|---|
Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
5-(1-benzofuran-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H9NO3/c16-14(17)11-5-10(7-15-8-11)13-6-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17) |
InChI Key |
VYYIUNLKILYDAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=CN=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


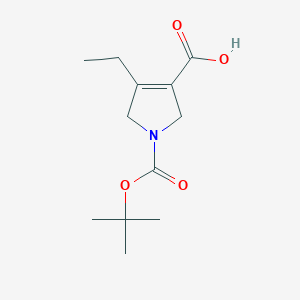
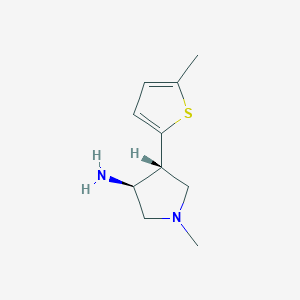
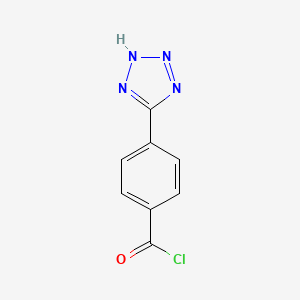
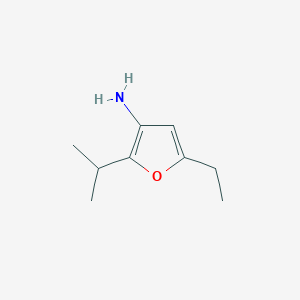
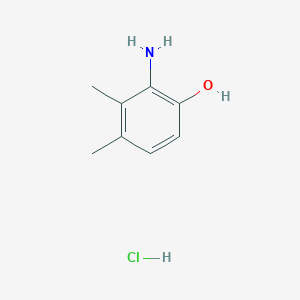
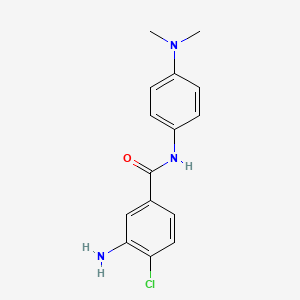
![7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B12990258.png)
![tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B12990262.png)
![7-Fluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one hydrochloride](/img/structure/B12990268.png)
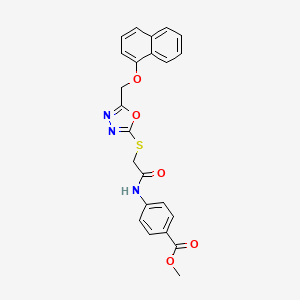
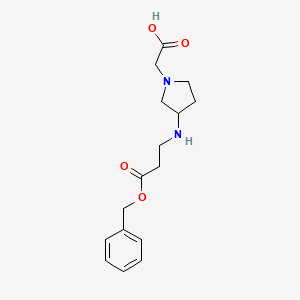
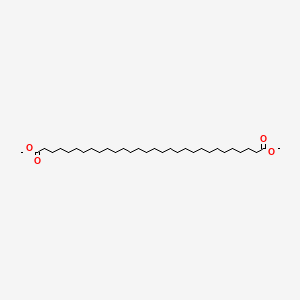
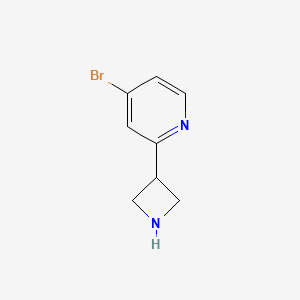
![2-Propyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12990297.png)
